molecular formula C21H17FN2O4S B2566701 N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 862793-51-9

N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Numéro de catalogue: B2566701
Numéro CAS: 862793-51-9
Poids moléculaire: 412.44
Clé InChI: PIJOSMWCQAIBJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring:

  • Position 4: A 4-methylphenylsulfonyl (tosyl) group, imparting electron-withdrawing effects and enhancing stability.
  • Position 5: A 4-fluorobenzylamine moiety, introducing fluorophilicity and modulating steric/electronic properties.

This compound is structurally analogous to bioactive heterocycles, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities.

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-14-4-10-17(11-5-14)29(25,26)21-20(23-13-15-6-8-16(22)9-7-15)28-19(24-21)18-3-2-12-27-18/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOSMWCQAIBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Hypothetical Implications for Bioactivity

  • Fluorinated benzyl groups could improve blood-brain barrier penetration compared to non-fluorinated analogs.
  • Bulkier substituents (e.g., morpholine in ) might reduce membrane permeability but increase target specificity.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the assembly of the oxazole core. Key steps include:

  • Oxazole ring formation : Cyclization of precursors like β-keto amides or esters under reflux conditions with catalysts such as POCl₃ or PPA (polyphosphoric acid) .
  • Sulfonylation : Introduction of the 4-methylphenylsulfonyl group using sulfonyl chlorides in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to scavenge HCl .
  • Amine coupling : Reaction of intermediates with 4-fluorobenzylamine via nucleophilic substitution or reductive amination.
    Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ≥95% purity threshold .

Basic: How should researchers validate the structural identity of this compound?

A combination of analytical techniques is critical:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorobenzyl protons at δ ~7.2–7.4 ppm, furan protons at δ ~6.3–7.4 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₀FN₂O₄S: 439.12 g/mol) .
  • X-ray crystallography : For unambiguous confirmation, use SHELX programs for structure refinement. Crystallize in solvents like DMSO or acetonitrile .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition studies?

  • Substituent variation : Systematically modify the furan-2-yl group (e.g., replace with thiophene or pyridine) and the sulfonyl group (e.g., vary para-substituents on the phenyl ring). Assess changes in IC₅₀ values against kinases like Aurora A/B .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Ala213 in Aurora A) and hydrophobic contacts with the fluorobenzyl group .
  • Lipophilicity assays : Measure logP values (e.g., shake-flask method) to correlate with cellular permeability and potency .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay platforms?

  • Orthogonal validation : If cell-based assays (e.g., mitotic arrest in HeLa cells) conflict with enzymatic kinase assays, confirm target engagement using:
    • Cellular thermal shift assays (CETSA) : Verify thermal stabilization of Aurora kinases in lysates .
    • Phosphoproteomics : Quantify phosphorylation levels of histone H3 (Ser10) as a downstream marker .
  • Assay conditions : Adjust ATP concentrations (e.g., use Km values for Aurora kinases) and validate with positive controls (e.g., VX-680 for Aurora inhibition) .

Advanced: What computational approaches are recommended for predicting metabolic stability and off-target effects?

  • Metabolism prediction : Use ADMET Predictor or MetaSite to identify likely sites of cytochrome P450 oxidation (e.g., furan ring or benzyl group).
  • Off-target profiling : Employ similarity-based tools (SwissTargetPrediction) or molecular fingerprints to screen for interactions with GPCRs or ion channels .
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding mode stability and identify flexible regions prone to metabolic cleavage .

Basic: What in vitro models are appropriate for initial anti-inflammatory or anticancer activity screening?

  • Cancer models :
    • Cell viability : MTT assays in HCT-116 (colon) or MCF-7 (breast) cell lines.
    • Apoptosis : Flow cytometry with Annexin V/PI staining .
  • Anti-inflammatory models :
    • NF-κB inhibition : Luciferase reporter assays in RAW264.7 macrophages.
    • Exudate reduction : Carrageenan-induced paw edema in rats, measuring IL-6/TNF-α levels .

Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?

  • Salt formation : Screen hydrochloride or mesylate salts using pH-solubility profiles.
  • Nanoparticle formulation : Use PEG-PLGA nanoparticles (emulsification-solvent evaporation) to enhance aqueous solubility. Characterize with DLS (size <200 nm) and in vitro release (PBS, pH 7.4) .
  • Pharmacokinetics : Conduct IV/oral dosing in Sprague-Dawley rats. Calculate AUC and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

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